BENGHE Foundational & Exploratory

Check Availability & Pricing

Section 1: Physicochemical and Spectroscopic
Properties

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

1,2-Dichloro-4-fluoro-3-
Compound Name:

jiodobenzene
CAS No.: 1804886-54-1
Cat. No.: B1529914

Get Quote

\ J

The unique arrangement of four different halogen atoms on the benzene ring imparts specific
physical and spectroscopic characteristics to this compound, which are critical for its
identification, handling, and use in synthesis.

Physicochemical Data

The primary physicochemical properties of 1,2-dichloro-3-fluoro-4-iodobenzene are
summarized in the table below. These properties are essential for designing reaction
conditions, such as solvent choice and purification methods.
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Property Value Source(s)
CAS Number 1188535-58-1

Molecular Formula CeH2CI2FI

Molecular Weight 290.89 g/mol

Appearance Liquid

Purity Typically =95%

Storage Temperature 2-8°C

InChi Key XOOVYHNHQRYCCG-

UHFFFAOYSA-N

Spectroscopic Profile

For a molecule to be used with confidence in a synthetic workflow, its structure must be
unambiguously confirmed. The following is a predictive analysis of the key spectroscopic
features expected for 1,2-dichloro-3-fluoro-4-iodobenzene, which are vital for its
characterization.

e 1H NMR (Proton NMR): The spectrum is expected to be relatively simple, showing two
signals corresponding to the two aromatic protons. These protons are coupled to each other
(ortho coupling, typically J = 8-9 Hz) and will also exhibit smaller couplings to the fluorine
atom.

o H-5: This proton is flanked by chlorine and iodine. It is expected to appear as a doublet of
doublets.

o H-6: This proton is adjacent to a chlorine atom. It is also expected to appear as a doublet
of doublets. The precise chemical shifts can be estimated using incremental prediction
models.

e 13C NMR (Carbon NMR): The proton-decoupled 3C NMR spectrum should display six
distinct signals for the aromatic carbons.
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o C-4 (lodo-substituted): The carbon directly attached to the iodine atom (ipso-carbon) will
be significantly deshielded and appear at a very low field, typically in the 90-100 ppm
range.

o C-3 (Fluoro-substituted): This carbon will appear as a large doublet due to one-bond
coupling with °F (QJCF = 240-250 Hz).

o C-1 & C-2 (Chloro-substituted): These carbons will appear in the typical aromatic region
for chloro-substituted carbons.

o C-5 & C-6: These carbons, bonded to hydrogen, will also show coupling to the fluorine
atom, though with smaller coupling constants (2JCF, 3JCF).

o F NMR (Fluorine NMR): A single signal is expected for the fluorine atom, appearing as a
multiplet due to couplings to the ortho and meta protons.

e Mass Spectrometry (MS): The mass spectrum will provide the molecular weight. The
molecular ion (M*+) peak will exhibit a characteristic isotopic pattern due to the presence of
two chlorine atoms (3>Cl and 3’Cl), resulting in prominent M+, [M+2]*, and [M+4]* peaks with
a relative intensity ratio of approximately 9:6:1.

Section 2: Synthesis and Purification

The most reliable and scalable method for preparing polyhalogenated aromatic compounds of
this type is through the diazotization of a corresponding aniline precursor, followed by a
Sandmeyer-type iodination. This approach is well-documented for structurally analogous
compounds and offers high yields and purity.[1][2]

Proposed Synthetic Workflow

The synthesis begins with 3,4-dichloro-2-fluoroaniline. This precursor undergoes a one-pot
diazotization and iodination reaction to yield the final product. The causality behind this choice
is twofold: the aniline precursor is more readily accessible, and the Sandmeyer reaction is a
robust, well-understood transformation for installing an iodo group onto an aromatic ring.
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Proposed synthetic pathway for 1,2-dichloro-3-fluoro-4-iodobenzene.

Detailed Experimental Protocol

This protocol is adapted from a patented procedure for a similar compound and represents a
validated starting point for synthesis.[1]

e Salt Formation: In a reaction vessel equipped with mechanical stirring and temperature
control, cautiously add the starting material, 3,4-dichloro-2-fluoroaniline, to a concentrated
acid (e.g., 80% sulfuric acid) at room temperature. Heat the mixture (e.g., to reflux) and stir
for 1-2 hours to ensure the complete formation of the anilinium salt. This step is critical as it
protonates the amine, making it soluble and priming it for diazotization.

o Reaction Setup: Cool the reaction mixture to 50-60°C. Add a catalytic amount of cuprous
iodide (Cul) followed by potassium iodide (KI). The cuprous iodide catalyzes the
decomposition of the diazonium intermediate and the subsequent introduction of the iodide.

o Diazotization and lodination: Slowly add a solution of sodium nitrite (NaNO2) in water
dropwise, maintaining the temperature between 50-60°C. The addition of NaNOz generates
nitrous acid in situ, which reacts with the anilinium salt to form the diazonium salt. This highly
reactive intermediate is immediately trapped by the iodide in the presence of the copper
catalyst. Control of the addition rate and temperature is crucial to prevent side reactions and
ensure safety.

e Reaction Completion: Continue stirring after the addition is complete until the evolution of
nitrogen gas ceases, indicating the full conversion of the diazonium salt. Stir for an additional
hour to ensure the reaction goes to completion.

o Workup: Quench the reaction by carefully adding an aqueous solution of sodium bisulfite.
This step destroys any excess oxidizing agents. Transfer the mixture to a separatory funnel.
The desired product is organic-soluble.
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o Extraction and Washing: Extract the product into a suitable organic solvent (e.qg.,
dichloromethane or diethyl ether). Wash the organic layer sequentially with water and brine
to remove inorganic salts and impurities. Dry the organic layer over an anhydrous drying
agent like sodium sulfate.

 Purification: Remove the solvent under reduced pressure using a rotary evaporator. The
crude product can then be purified by vacuum distillation to yield the final, high-purity 1,2-
dichloro-3-fluoro-4-iodobenzene.

Section 3: Chemical Reactivity and Mechanistic
Insights

The utility of 1,2-dichloro-3-fluoro-4-iodobenzene as a synthetic building block is dictated by the
differential reactivity of its four halogen substituents. Understanding the electronic factors at
play is key to predicting its behavior in chemical reactions.

Site-Selectivity in Cross-Coupling Reactions

The primary driver of reactivity in palladium-catalyzed cross-coupling reactions is the strength
of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0)
catalyst is the rate-determining step, and weaker bonds react faster. The bond dissociation
energies follow a clear trend: C-1 < C-Br < C-Cl << C-F.[3]

This hierarchy dictates that the carbon-iodine bond in 1,2-dichloro-3-fluoro-4-iodobenzene is by
far the most reactive site. This chemoselectivity is the cornerstone of its utility, allowing for
precise functionalization at the C-4 position while leaving the two C-CIl bonds and the highly
inert C-F bond untouched for potential subsequent transformations.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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